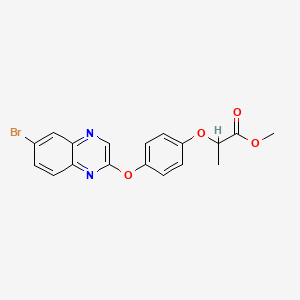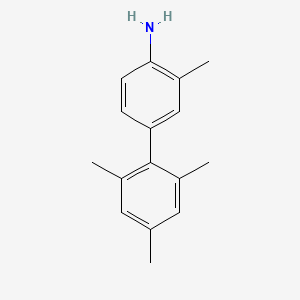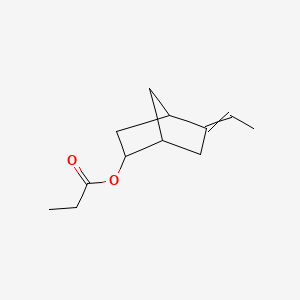
1-(4-Chlorophenyl)-2,4-diamino-8-methyl-1,3,5-triazaspiro(5.5)undeca-2,4-diene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2,4-diamino-8-methyl-1,3,5-triazaspiro(5.5)undeca-2,4-diene hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique spiro structure, which contributes to its distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2,4-diamino-8-methyl-1,3,5-triazaspiro(5.5)undeca-2,4-diene hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the spiro ring system through cyclization reactions, followed by the introduction of the chlorophenyl and diamino groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. Large-scale reactors and continuous flow systems are employed to maintain consistent quality and output. The process is monitored closely to minimize impurities and ensure compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorophenyl)-2,4-diamino-8-methyl-1,3,5-triazaspiro(5.5)undeca-2,4-diene hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially altering its reactivity and stability.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different derivatives with unique properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions are carefully controlled, with parameters such as temperature, solvent, and pH being optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-2,4-diamino-8-methyl-1,3,5-triazaspiro(5.5)undeca-2,4-diene hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent, with studies focusing on its pharmacological effects and mechanisms of action.
Industry: Utilized in the production of specialty chemicals and advanced materials, benefiting from its unique structural features.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-2,4-diamino-8-methyl-1,3,5-triazaspiro(5.5)undeca-2,4-diene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are conducted to elucidate these mechanisms, providing insights into the compound’s potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other spirocyclic structures with chlorophenyl and diamino groups. Examples include:
- 1-(4-Chlorophenyl)-2,4-diamino-1,3,5-triazaspiro(5.5)undeca-2,4-diene
- 1-(4-Chlorophenyl)-2,4-diamino-8-methyl-1,3,5-triazaspiro(5.5)undeca-2,4-diene
Uniqueness
What sets 1-(4-Chlorophenyl)-2,4-diamino-8-methyl-1,3,5-triazaspiro(5.5)undeca-2,4-diene hydrochloride apart is its specific combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
73940-98-4 |
|---|---|
Molekularformel |
C15H21Cl2N5 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-10-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C15H20ClN5.ClH/c1-10-3-2-8-15(9-10)20-13(17)19-14(18)21(15)12-6-4-11(16)5-7-12;/h4-7,10H,2-3,8-9H2,1H3,(H4,17,18,19,20);1H |
InChI-Schlüssel |
OSSDNTWOLYKRRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC2(C1)N=C(N=C(N2C3=CC=C(C=C3)Cl)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


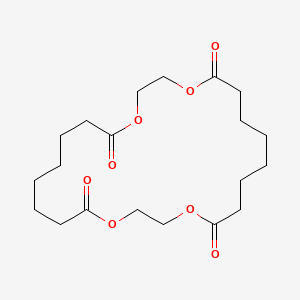
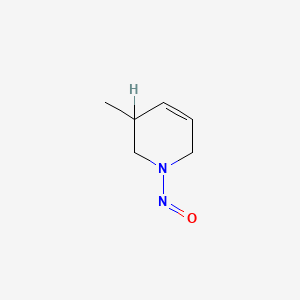


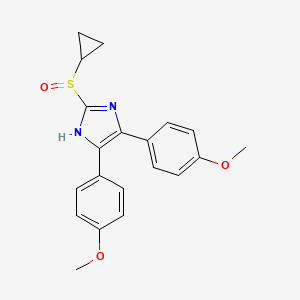
![Methanone, [2-(methylamino)-3-pyridinyl]phenyl-](/img/structure/B14449929.png)

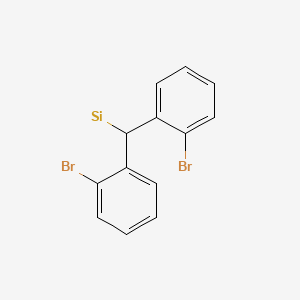
![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)
